methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate: This compound has a similar structure but with a pyrimidine ring instead of an imidazopyridine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another related compound with a different functional group attached to the benzoate ester.
Uniqueness
The uniqueness of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological or chemical properties .
Biological Activity
Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H26N6O and a molecular weight of approximately 414.51 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H26N6O |
Molecular Weight | 414.51 g/mol |
CAS Number | Not specified |
Research indicates that compounds with structural similarities to this compound often exhibit diverse mechanisms of action:
- Inhibition of Kinases : Many derivatives are known to inhibit various kinases involved in cancer progression, which could suggest a similar action for this compound.
- Antimalarial Activity : Analogues have shown significant antimalarial properties by inhibiting β-hematin formation, which is crucial in the malaria parasite's lifecycle .
- Cytotoxicity : The compound may exhibit cytotoxic effects against various cancer cell lines, as evidenced by studies on related imidazopyridines .
Anticancer Activity
A study conducted on related compounds demonstrated that certain structural modifications led to potent anticancer activity. For instance, the introduction of specific moieties significantly enhanced their ability to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase .
Antimalarial Efficacy
In vitro studies have shown that compounds with similar frameworks possess sub-micromolar activity against Plasmodium falciparum (the malaria-causing parasite). The mechanism involves the inhibition of β-hematin formation through π–π stacking interactions with heme groups .
Case Studies
- Imidazopyridine Derivatives : A series of imidazopyridine derivatives were evaluated for their antimalarial and anticancer activities. One compound exhibited an IC50 value in the low micromolar range against cancer cell lines while maintaining an acceptable cytotoxicity profile against mammalian cells .
- Kinase Inhibitors : Several compounds structurally related to this compound have been identified as effective kinase inhibitors in preclinical models, suggesting potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O3/c1-13-3-4-15(20(27)29-2)11-17(13)25-21(28)26-10-7-16-18(24-12-23-16)19(26)14-5-8-22-9-6-14/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
UVWFTDWPPKJTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
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